Tricyclo(4.2.0.02,5)octane, 1,2,5,6-tetramethyl-3,4,7,8-tetrakis(methylene)-(1alpha,2beta,5beta,6alpha)-

Description

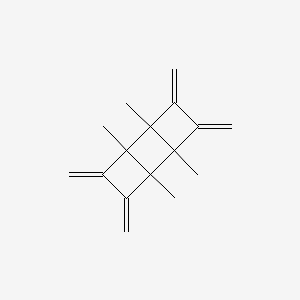

Tricyclo(4.2.0.02,5)octane, 1,2,5,6-tetramethyl-3,4,7,8-tetrakis(methylene)-(1alpha,2beta,5beta,6alpha)- (hereafter referred to as the "target compound") is a highly substituted polycyclic hydrocarbon with the molecular formula C8H10. Its core structure consists of a tricyclo[4.2.0.02,5]octane system, featuring three fused rings with bridgehead carbons at positions 2 and 3. The compound is further substituted with four methyl groups (at positions 1, 2, 5, and 6) and four methylene (=CH2) groups (at positions 3, 4, 7, and 8). The stereochemical configuration (1α,2β,5β,6α) imposes a rigid three-dimensional geometry, influencing its reactivity and physical properties.

This compound’s structural complexity arises from its combination of strained ring systems, multiple substituents, and defined stereochemistry.

Properties

CAS No. |

34101-24-1 |

|---|---|

Molecular Formula |

C16H20 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

1,2,5,6-tetramethyl-3,4,7,8-tetramethylidenetricyclo[4.2.0.02,5]octane |

InChI |

InChI=1S/C16H20/c1-9-10(2)14(6)13(9,5)15(7)11(3)12(4)16(14,15)8/h1-4H2,5-8H3 |

InChI Key |

RRNQSOQWCKWZLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC12C(=C)C(=C)C1(C3(C2(C(=C)C3=C)C)C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this tricyclic compound generally involves the construction of the polycyclic core via intramolecular cyclization reactions starting from simpler diene or diene-like precursors. The key steps include:

- Intramolecular Cyclization: Formation of the bicyclic or tricyclic core through intramolecular Diels-Alder reactions or related cycloaddition processes.

- Functional Group Introduction: Subsequent methylation or methylenation to install the tetramethyl and tetrakis(methylene) substituents.

- Stereochemical Control: Achieved by careful selection of reaction conditions and precursors to favor the (1alpha,2beta,5beta,6alpha) stereochemistry.

Intramolecular Diels-Alder Reaction Approach

A prominent and efficient method involves the intramolecular Diels-Alder (IMDA) reaction of suitably substituted 5-vinyl-1,3-cyclohexadienes. This strategy is exemplified by the conversion of monoterpene carvone derivatives into tricyclo[3.2.1.0^2,7]octane frameworks, which are structurally related to the target compound.

-

- The IMDA reaction forms the tricyclic skeleton in a regio- and stereoselective manner.

- The cyclopropane ring opening of the IMDA adduct allows further functionalization towards the bicyclo[3.2.1]octane system.

- Oxidation and rearrangement steps enable introduction of oxygenated functionalities for enhanced synthetic versatility.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | IMDA cycloaddition | 5-vinyl-1,3-cyclohexadiene undergoes intramolecular Diels-Alder to form tricyclo[3.2.1.0^2,7]octane |

| 2 | Epoxidation and rearrangement | Treatment with m-CPBA induces epoxidation and rearrangement to ketone intermediate |

| 3 | Acid-catalyzed nucleophilic addition | Cyclopropyl ketone ring opening with nucleophiles (e.g., methanol) to yield functionalized bicyclo[3.2.1]octane derivatives |

This method provides a robust platform for synthesizing highly functionalized tricyclic compounds with controlled stereochemistry.

Cyclopropanation and Bicycloannulation Methods

Alternative synthetic routes include:

- Intramolecular Cyclopropanation: Cyclopropanation of a double bond within a cyclic diene precursor to build the tricyclic core.

- Bicycloannulation of Cyclic Dienolates: Reaction of cyclic dienolates with Michael acceptors to assemble the bicyclic framework, followed by further ring closures.

These methods complement the IMDA approach and can be tailored depending on the availability of starting materials and desired substitution patterns.

Serendipitous Synthesis via Novel Cyclization

An early reported synthesis described in The Journal of Organic Chemistry (1978) details a serendipitous formation of a closely related tricyclic compound, 1,2,5,6-tetramethyl-3,4,7,8-tetramethylenetricyclo[3.3.0.0^2,6]octane, which shares structural motifs with the target compound.

- The synthesis involved unexpected intramolecular cyclizations leading to the tricyclic framework.

- Detailed mechanistic insights were provided, highlighting the role of reaction conditions in directing the formation of the tricyclic core.

- This work serves as a foundation for understanding the reactivity and synthetic accessibility of such complex polycyclic hydrocarbons.

Analysis of Preparation Methods

Comparative Evaluation of Synthetic Routes

Reaction Conditions and Kinetics

- Kinetic studies demonstrate that temperature and pressure significantly influence the cyclization efficiency and stereochemical outcomes.

- Thermolysis experiments reveal fragmentation patterns that provide insight into the compound's stability and potential reaction pathways under heat.

- Acid catalysis facilitates ring-opening steps, enabling functionalization of the cyclopropyl ketone intermediates with high regio- and stereoselectivity.

Thermodynamic and Structural Considerations

- Enthalpy changes during phase transitions and cyclization steps have been measured, indicating favorable thermodynamics for ring closures in the formation of the tricyclic core.

- NMR and crystallographic analyses confirm the stereochemical assignments and structural integrity of the synthesized compounds, supporting the proposed synthetic routes.

Data Tables Summarizing Key Synthetic Parameters

| Parameter | Intramolecular Diels-Alder Approach | Cyclopropanation Approach | Serendipitous Cyclization |

|---|---|---|---|

| Starting Material | 5-vinyl-1,3-cyclohexadiene | Cyclic diene with double bond | Various dienes/dienes precursors |

| Reaction Temperature (°C) | -30 to 25 | Room temperature to reflux | Variable |

| Catalysts/Reagents | m-CPBA, PTSA, HCl | Metal catalysts (Rh, Cu) | None or incidental |

| Yield (%) | Up to 85% | Moderate (50-70%) | Variable (30-60%) |

| Stereoselectivity | High | Moderate to high | Variable |

| Functional Group Tolerance | Good | Moderate | Limited |

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 342.54 g/mol. Its structure is characterized by a tricyclic framework that contributes to its reactivity and versatility in synthetic applications.

Pharmaceutical Applications

2.1 Drug Development

Tricyclo(4.2.0.02,5)octane derivatives have been explored for their potential as active pharmaceutical ingredients (APIs). The compound's unique arrangement of carbon atoms allows for the modification of functional groups that can enhance biological activity or selectivity against specific targets.

Case Study: Anticancer Activity

Research has indicated that certain derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, modifications to the methylene groups have been shown to increase the potency of the compound against breast cancer cells in vitro .

2.2 Antimicrobial Properties

Studies have demonstrated that tricyclo compounds can possess antimicrobial properties. The presence of specific functional groups can enhance their efficacy against a range of bacterial strains .

Material Science Applications

3.1 Polymer Chemistry

The compound's ability to undergo polymerization reactions makes it a candidate for use in developing new polymeric materials with desirable mechanical properties. Its rigid structure can contribute to the thermal stability and strength of the resulting polymers.

3.2 Photonic Applications

Due to its unique electronic properties, tricyclo(4.2.0.02,5)octane derivatives are being investigated for applications in photonics and molecular electronics . The potential for these compounds to act as light-harvesting materials or components in organic light-emitting diodes (OLEDs) offers exciting avenues for research.

Synthetic Applications

4.1 Diels-Alder Reactions

The compound serves as an effective diene in Diels-Alder reactions due to its structural characteristics that facilitate cycloaddition processes . This reaction is crucial for constructing complex organic molecules efficiently.

Case Study: Synthesis of Novel Compounds

A notable application involves using tricyclo(4.2.0.02,5)octane as a precursor in synthesizing novel acenes and other polycyclic aromatic hydrocarbons through Diels-Alder chemistry . Such reactions are essential for developing materials with specific electronic properties.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceuticals | Anticancer drugs; Antimicrobial agents | Cytotoxic effects on cancer cell lines; Antibacterial activity |

| Material Science | Polymer development; Photonic materials | Enhanced thermal stability; Light-harvesting capabilities |

| Organic Synthesis | Diels-Alder reactions | Efficient synthesis of complex organic molecules |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its tricyclic structure allows it to bind to certain enzymes or receptors, influencing biochemical processes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural Comparison of C8H10 Polycyclic Compounds

| Registry Number | IUPAC Name | Core Structure | Substituents | Key Features |

|---|---|---|---|---|

| Target Compound | Tricyclo[4.2.0.02,5]octane, 1,2,5,6-tetramethyl-3,4,7,8-tetrakis(methylene)- | Tricyclo[4.2.0.02,5]octane | 4 methyl, 4 methylene | High substituent density; stereospecific (1α,2β,5β,6α) |

| 39781-76-5 | Tricyclo[4.2.0.02,5]oct-3-ene, (1R,2S,5R,6S)-rel- | Tricyclo[4.2.0.02,5]octene | 1 double bond (position 3) | Less substituted; unsaturated ring system |

| 3104-90-3 | Tetracyclo[4.2.0.02,5.03,8]octane (Secocubane) | Tetracyclo[4.2.0.02,5.03,8]octane | None | Cubane-derived tetracyclic system; high strain energy |

| 102575-25-7 | Tricyclo[5.1.0.02,8]oct-4-ene | Tricyclo[5.1.0.02,8]octene | 1 double bond (position 4) | Larger ring system (5-membered ring); unsaturated |

| 61772-31-4 | Tricyclo[4.1.0.02,7]hept-3-ene, 6-methyl- | Tricyclo[4.1.0.02,7]heptene | 1 methyl (position 6) | Smaller heptane-based core; mixed substituents |

Key Observations:

Substituent Density: The target compound is unique in having eight substituents (4 methyl + 4 methylene), far exceeding others in this group. This increases steric hindrance and may reduce solubility in nonpolar solvents .

Ring System : Unlike tetracyclic Secocubane (3104-90-3), the target retains a tricyclic framework, likely reducing overall strain compared to cubane derivatives. However, the methylene groups introduce localized strain at bridgehead carbons.

Stereochemistry : The defined stereochemistry (1α,2β,5β,6α) differentiates it from simpler analogues like 39781-76-5, which lacks stereochemical specificity in the provided data.

Reactivity and Stability

- However, steric effects from methyl groups may suppress reactivity .

- Strain Energy: Secocubane (3104-90-3) is known for extreme strain due to its cubane-like structure, whereas the target compound’s tricyclic system likely exhibits moderate strain, balancing stability and reactivity.

- Thermal Stability : Methyl substituents generally enhance thermal stability, but the compound’s high substituent density could lead to decomposition via ring-opening under elevated temperatures.

Biological Activity

Tricyclo(4.2.0.02,5)octane derivatives have garnered attention for their potential biological activities due to their unique structural characteristics. The compound , Tricyclo(4.2.0.02,5)octane, 1,2,5,6-tetramethyl-3,4,7,8-tetrakis(methylene)-(1alpha,2beta,5beta,6alpha)- , is a tricyclic compound that may exhibit various pharmacological effects similar to other tricyclic structures.

Structural Characteristics

The molecular structure of Tricyclo(4.2.0.02,5)octane features a complex arrangement of carbon atoms that influences its reactivity and interaction with biological targets. Its molecular formula and weight contribute to its unique properties and potential applications in medicinal chemistry.

Biological Activity Overview

Research into the biological activity of tricyclic compounds suggests several possible mechanisms through which they may exert effects on biological systems:

- Enzyme Modulation : Similar tricyclic compounds have been shown to interact with enzymes and modulate their activity. This interaction can lead to significant biochemical effects that may be harnessed for therapeutic purposes.

- Receptor Binding : The structural characteristics of these compounds allow them to bind effectively to various receptors in the body. This binding can influence physiological responses and potentially lead to therapeutic outcomes .

1. Pharmacological Properties

Studies on related tricyclic compounds indicate that they may possess anti-inflammatory and analgesic properties. These findings suggest that derivatives of Tricyclo(4.2.0.02,5)octane could also exhibit similar biological activities worth exploring in detail.

2. Interaction with Biological Molecules

Research has demonstrated that tricyclic compounds can interact with multiple biomolecules:

- Binding Studies : Investigations into binding affinities with specific enzymes and receptors have shown promising results for various analogs of tricyclo compounds .

- Mechanism of Action : The mechanism often involves competitive inhibition or allosteric modulation of enzyme activity.

Comparative Analysis

To better understand the biological activity of Tricyclo(4.2.0.02,5)octane, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Tricyclo[3.2.1.0(1,5)]octane | C8H10 | Smaller ring system; fewer carbon atoms |

| Methyl tricyclo[3.2.1.02,4]octane | C10H14O2 | Different connectivity in the tricyclic structure |

| Bicyclo[2.2.2]octane | C8H12 | Distinct bicyclic structure; lacks carboxylate group |

This table highlights how structural variations can influence the biological properties of related compounds.

Future Directions

Continued research is essential to fully elucidate the biological activity of Tricyclo(4.2.0.02,5)octane and its derivatives:

- In Vivo Studies : Conducting animal studies will help assess the pharmacokinetics and pharmacodynamics of this compound.

- Clinical Trials : If initial studies show promise, moving towards clinical trials could establish its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for preparing tricyclo(4.2.0.0²,⁵)octane derivatives with multiple methylene substituents?

- Methodological Answer : A common approach involves Diels-Alder reactions or photochemical [2+2] cycloadditions to construct the strained tricyclic core. For methylene group introduction, Wittig or Tebbe reagents are effective for olefination at specific positions. Evidence from similar tricyclic systems (e.g., 3,4,5-trimethoxyphenylacetic acid derivatives) highlights the use of InCl₃ as a catalyst for regioselective functionalization under mild conditions . Solvent choice (e.g., methanol-water mixtures) and temperature control (room temperature to 80°C) are critical to avoid side reactions.

Q. How can spectroscopic techniques distinguish between stereoisomers of this compound?

- Methodological Answer : High-resolution ¹H/¹³C NMR is essential for identifying stereochemical configurations. For example, coupling constants (e.g., J values in NOESY) can resolve α/β stereochemistry at bridgehead carbons. IR spectroscopy confirms methylene vibrations (~1650–1680 cm⁻¹), while mass spectrometry (HRMS) validates molecular integrity. Cross-validation with X-ray crystallography (as seen in related tricyclo systems ) provides definitive stereochemical assignments.

Q. What stability challenges arise during storage or handling of this compound?

- Methodological Answer : The compound’s strained tricyclic framework and methylene groups make it prone to oxidation or thermal decomposition. Storage under inert gas (argon/nitrogen) at –20°C in amber vials is recommended. Periodic HPLC-MS analysis (e.g., C18 columns with acetonitrile-water gradients) monitors degradation products. For lab-scale handling, avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can computational modeling predict reactivity patterns in this tricyclic system?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model strain energy and electron density distribution. Software like Gaussian or ORCA evaluates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions. For example, methylene groups act as electron-deficient dienophiles in Diels-Alder reactions, as supported by studies on analogous systems .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s structure?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent-induced conformational changes. Synchrotron X-ray diffraction (e.g., SHELXTL ) provides high-resolution structural data. Pair with molecular dynamics simulations (AMBER or GROMACS) to model solvent interactions. For spectral mismatches, variable-temperature NMR can reveal fluxional behavior .

Q. How do methylene substituents influence photochemical reactivity in this tricyclo framework?

- Methodological Answer : Time-resolved UV-Vis spectroscopy and laser flash photolysis quantify excited-state lifetimes. Methylene groups enhance π→π* transitions, leading to [2+2] photodimerization. Compare with control systems lacking methylenes (e.g., tetramethyl derivatives) to isolate substituent effects. Quantum yield calculations (using actinometry) correlate substituent position with reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.